(E)-4-(4-fluoropiperidin-1-yl)-4-oxobut-2-enoic acid
Overview
Description
(E)-4-(4-fluoropiperidin-1-yl)-4-oxobut-2-enoic acid: is a chemical compound with the molecular formula C9H12FNO3 and a molecular weight of 201.19 g/mol. This compound is characterized by its unique structure, which includes a fluorine atom attached to a piperidine ring, and a conjugated enoic acid moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (E)-4-(4-fluoropiperidin-1-yl)-4-oxobut-2-enoic acid typically involves the following steps:
Formation of 4-fluoropiperidine: This can be achieved by fluorinating piperidine using suitable fluorinating agents such as Selectfluor.
Formation of the enoic acid moiety: The enoic acid part can be synthesized through the oxidation of a corresponding alcohol or aldehyde precursor.
Coupling of the two components: The fluorinated piperidine and the enoic acid are then coupled using appropriate coupling reagents and conditions.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
(E)-4-(4-fluoropiperidin-1-yl)-4-oxobut-2-enoic acid: can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives such as carboxylic acids or esters.
Reduction: Reduction reactions can lead to the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom or other reactive sites.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst.
Substitution: Nucleophiles such as amines or alcohols can be used, often in the presence of a base.
Major Products Formed:
Oxidation: Carboxylic acids, esters.
Reduction: Alcohols, amines.
Substitution: Fluorinated derivatives, amides.
Scientific Research Applications
(E)-4-(4-fluoropiperidin-1-yl)-4-oxobut-2-enoic acid: has several applications in scientific research:
Chemistry: It can be used as a building block in organic synthesis, particularly in the development of fluorinated compounds.
Biology: The compound may serve as a probe or inhibitor in biochemical studies, particularly those involving enzymes or receptors.
Industry: The compound can be used in the manufacture of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (E)-4-(4-fluoropiperidin-1-yl)-4-oxobut-2-enoic acid exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved would depend on the biological context and the specific derivatives formed.
Comparison with Similar Compounds
(E)-4-(4-fluoropiperidin-1-yl)-4-oxobut-2-enoic acid: can be compared with other similar compounds, such as:
4-(4-fluoropiperidin-1-yl)butanoic acid: This compound lacks the enoic acid moiety, resulting in different chemical properties and reactivity.
4-(4-fluoropiperidin-1-yl)but-2-enoic acid: This compound has a different geometric isomer (Z-isomer) compared to the E-isomer, leading to variations in biological activity and stability.
Uniqueness: The presence of the fluorine atom and the conjugated enoic acid moiety in this compound gives it unique chemical and biological properties compared to similar compounds. These features can influence its reactivity, stability, and interactions with biological targets.
Properties
IUPAC Name |
(E)-4-(4-fluoropiperidin-1-yl)-4-oxobut-2-enoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FNO3/c10-7-3-5-11(6-4-7)8(12)1-2-9(13)14/h1-2,7H,3-6H2,(H,13,14)/b2-1+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVYWVWAZFBFUGL-OWOJBTEDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1F)C(=O)C=CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1F)C(=O)/C=C/C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12FNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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